molecular formula C11H6N2O3 B1517304 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 914220-32-9

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1517304
CAS RN: 914220-32-9
M. Wt: 214.18 g/mol
InChI Key: VFLFLOCQCZVXRF-UHFFFAOYSA-N
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Description

“4-Cyanophenylacetic acid” is a chemical compound with the molecular formula C9H7NO2 . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .


Synthesis Analysis

The synthesis of a compound related to “4-Cyanophenylacetic acid” is described in a patent . The patent provides an improved process for the preparation of Dabigatran etexilate mesylate, which involves the preparation of 1-methyl-2-[N-(4-cyanophenyl)-aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxy carbonyl ethyl)-amide .


Molecular Structure Analysis

The molecular weight of “4-Cyanophenylacetic acid” is 161.16 . The SMILES string is OC(=O)Cc1ccc(cc1)C#N .


Chemical Reactions Analysis

“4-Cyanophenylacetic acid” can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines .


Physical And Chemical Properties Analysis

“4-Cyanophenylacetic acid” is a solid with a melting point of 150-154 °C (lit.) . It is soluble in CHCl3, THF, and dioxane .

Safety and Hazards

“4-Cyanophenylacetic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

There is potential for “4-Cyanophenylacetic acid” to be used in the synthesis of other compounds, given its role as a nitrile precursor .

properties

IUPAC Name

5-(4-cyanophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)13-6-16-10/h1-4,6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLFLOCQCZVXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652210
Record name 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

CAS RN

914220-32-9
Record name 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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